Perchloric acid--pyridazine (1/1)
Description
Theoretical Framework of Acid-Base Interactions in Heterocyclic Systems
The formation of the Perchloric acid--pyridazine (1/1) adduct is a classic example of an acid-base reaction. In this context, pyridazine (B1198779) (C₄H₄N₂) acts as a Lewis base, donating a pair of electrons, and as a Brønsted-Lowry base, accepting a proton. Perchloric acid (HClO₄), a strong mineral acid, serves as the corresponding Lewis and Brønsted-Lowry acid.
The strength of this interaction can be theoretically modeled to understand the electronic and structural changes that occur upon adduct formation. nih.gov These studies often focus on the geometry of the resulting salt, the nature of the hydrogen bonding between the protonated heterocycle and the counter-ion, and the distribution of charge within the newly formed ionic pair.
Historical Context of Pyridazine Chemistry and Protonation Studies
The chemistry of pyridazine and its derivatives has been a subject of study for over a century. The parent heterocycle, pyridazine, was first synthesized by Emil Fischer. wikipedia.org Early research focused on the synthesis and basic reactivity of the pyridazine ring system. researchgate.net
Investigations into the protonation of pyridazine and other diazines (isomeric with pyridazine, such as pyrimidine (B1678525) and pyrazine) have been crucial in understanding their chemical behavior. researchgate.netwikipedia.org These studies, often employing techniques like potentiometry and spectroscopy, have established the relative basicities of these heterocycles. nih.gov Pyridazine is characterized by its modest basicity, with a pKa of 2.0, making it less basic than pyridine (B92270) but more basic than pyrazine (B50134). nih.govblumberginstitute.org This intermediate basicity influences the conditions under which it will form stable salts with strong acids like perchloric acid. nih.gov More advanced spectroscopic methods, such as proton nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the structure of the pyridazinium cation in solution. rsc.org
Scope and Significance of Investigating Perchloric Acid--Pyridazine (1/1) Adducts within Chemical Research
The study of the Perchloric acid--pyridazine (1/1) adduct holds significance for several areas of chemical research:
Fundamental Acid-Base Chemistry: This adduct serves as a model system for investigating the principles of acid-base interactions, including proton transfer, hydrogen bonding, and the formation of ionic pairs in both solution and the solid state.
Structural Chemistry: The crystalline form of Perchloric acid--pyridazine (1/1) provides a valuable subject for X-ray diffraction studies. These investigations reveal precise details about bond lengths, bond angles, and the three-dimensional arrangement of the ions, contributing to a deeper understanding of the solid-state structures of organic salts.
Energetic Materials: Perchlorate (B79767) salts of organic nitrogen-containing compounds are a well-known class of energetic materials. While this article does not delve into their applications, the fundamental study of their structure and thermal properties is essential for the broader field of materials science.
Supramolecular Chemistry: The pyridazinium cation, with its potential for hydrogen bonding, can act as a building block in the construction of more complex supramolecular assemblies. Understanding the simple 1:1 adduct with perchlorate is a prerequisite for designing more intricate structures.
The investigation of simple, well-defined adducts like Perchloric acid--pyridazine (1/1) provides foundational knowledge that underpins advancements in various fields, from theoretical chemistry to materials science and drug discovery. openmedicinalchemistryjournal.comnih.gov
Properties
CAS No. |
41048-29-7 |
|---|---|
Molecular Formula |
C4H5ClN2O4 |
Molecular Weight |
180.55 g/mol |
IUPAC Name |
perchloric acid;pyridazine |
InChI |
InChI=1S/C4H4N2.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI Key |
NUVSPKXXSFYPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NN=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Methodologies for the Synthesis and Formation of Perchloric Acid Pyridazine 1/1
Synthetic Routes for Perchloric Acid--Pyridazine (1/1) Formation
The formation of pyridazinium perchlorate (B79767) is a direct consequence of the protonation of the basic nitrogen atom of the pyridazine (B1198779) ring by the strong acid, perchloric acid.
The most straightforward and widely employed method for the synthesis of Perchloric acid--pyridazine (1/1) is the direct reaction between pyridazine and perchloric acid. In this reaction, one of the nitrogen atoms of the pyridazine molecule acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from perchloric acid, a strong Brønsted-Lowry acid. This results in the formation of the pyridazinium cation and the perchlorate anion, which associate to form the salt.
The reaction can be represented as follows:
C₄H₄N₂ + HClO₄ → [C₄H₅N₂]⁺[ClO₄]⁻
This reaction is typically carried out by combining stoichiometric amounts of pyridazine and perchloric acid in a suitable solvent. The resulting salt often precipitates from the solution, allowing for its isolation by filtration. Single crystals of pyridazine perchlorate have been successfully synthesized, confirming its formation and allowing for detailed structural analysis. researchgate.net
The choice of solvent plays a critical role in the efficiency of the adduct formation and the subsequent isolation of the product. The ideal solvent should be one in which the reactants are soluble, but the pyridazinium perchlorate product has limited solubility, thus facilitating its precipitation and maximizing the yield.
Commonly used solvents for such reactions include alcohols (e.g., ethanol, methanol) and ethers. The polarity of the solvent can influence the reaction rate and the crystallinity of the product. In some cases, a mixture of solvents may be employed to achieve the desired solubility characteristics. For instance, a solvent in which the reactants are soluble can be used for the reaction, followed by the addition of a less polar co-solvent to induce precipitation of the salt. The solubility of the product in the reaction mixture is a key factor in improving the conversion and yield. researchgate.net
Table 1: Illustrative Solvent Effects on the Formation of Pyridazinium Perchlorate
| Solvent | Dielectric Constant (approx.) | Expected Product Solubility | Potential Impact on Yield |
| Water | 80.1 | High | Lower, due to product solubility |
| Ethanol | 24.5 | Moderate | Good, may require cooling to precipitate |
| Diethyl Ether | 4.3 | Low | High, product readily precipitates |
| Acetonitrile | 37.5 | Moderate to High | Variable, depends on temperature |
This table is illustrative and actual results may vary based on experimental conditions.
To maximize the yield and ensure the high purity of Perchloric acid--pyridazine (1/1), several reaction parameters can be optimized:
Stoichiometry: A 1:1 molar ratio of pyridazine to perchloric acid is crucial to ensure the formation of the desired adduct. An excess of either reactant can lead to impurities in the final product.
Temperature: The reaction is typically carried out at room temperature or below. Cooling the reaction mixture can enhance the precipitation of the product, thereby increasing the isolated yield.
Concentration: The concentration of the reactants in the solvent can affect the rate of reaction and the particle size of the precipitate. More concentrated solutions may lead to faster precipitation but could also result in the inclusion of impurities.
Purification: The purity of the final product can be enhanced by recrystallization from a suitable solvent system. This process involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly, leading to the formation of purer crystals.
Spectroscopic Techniques for In Situ Monitoring of Perchloric Acid--Pyridazine (1/1) Formation
Spectroscopic methods are invaluable for monitoring the progress of the reaction in real-time and for characterizing the final product.
¹H NMR spectroscopy is a powerful tool for observing the protonation of pyridazine. The pyridazine molecule has a symmetric structure with two distinct proton environments. Upon protonation, the symmetry is maintained, but the electron density around the ring protons is altered due to the positive charge on the adjacent nitrogen atom. This change in the electronic environment leads to a downfield shift (to a higher ppm value) of the signals corresponding to the ring protons.
By monitoring the ¹H NMR spectrum of the reaction mixture over time, one can observe the disappearance of the pyridazine signals and the appearance of the new signals corresponding to the pyridazinium cation. The integration of these signals can provide quantitative data on the extent of the reaction.
Table 2: Expected ¹H NMR Chemical Shift Changes Upon Protonation of Pyridazine
| Proton | Typical Chemical Shift in Pyridazine (ppm) | Expected Chemical Shift in Pyridazinium Cation (ppm) | Expected Shift (Δδ) |
| H-3, H-6 | ~9.2 | > 9.2 | Positive (Downfield) |
| H-4, H-5 | ~7.5 | > 7.5 | Positive (Downfield) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. nih.govoregonstate.eduresearchgate.netd-nb.infonih.gov
UV-Vis spectrophotometry can be used to monitor the formation of the pyridazinium perchlorate adduct by observing changes in the electronic absorption spectrum. Pyridazine exhibits characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions.
Upon protonation of one of the nitrogen atoms, the energy levels of the molecular orbitals are altered. This typically results in a shift of the absorption bands (a chromic shift). By recording the UV-Vis spectra of the reaction mixture at different time intervals, the formation of the pyridazinium cation can be tracked by the appearance of new absorption bands or a shift in the existing ones. The change in absorbance at a specific wavelength can be correlated with the concentration of the product, allowing for kinetic analysis of the reaction. Studies on pyridazinium ylides have shown that their UV-Vis absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netnih.gov
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Hydrogen Bonding Evolution During Perchloric Acid--Pyridazine (1/1) Formation
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful tool for probing the structural changes that occur during the formation of the Perchloric acid--pyridazine (1/1) complex, particularly the evolution of hydrogen bonding. The formation of the pyridazinium cation and its interaction with the perchlorate anion lead to distinct changes in the vibrational spectra of the constituent molecules.
The process of salt formation can be monitored by observing the characteristic vibrational modes of pyridazine and the perchlorate ion. Pyridazine, a heterocyclic aromatic compound, exhibits characteristic ring stretching and C-H bending vibrations. The perchlorate anion (ClO₄⁻), with tetrahedral symmetry, has well-defined vibrational modes.
Upon protonation of the pyridazine ring, significant shifts in the vibrational frequencies are expected. The formation of an N-H bond introduces new vibrational modes, most notably the N-H stretching vibration, which is typically observed in the region of 3300-3000 cm⁻¹. The presence of a strong hydrogen bond between the pyridazinium cation and the perchlorate anion can lead to a broadening and shifting of this N-H stretching band to lower wavenumbers.
Furthermore, the vibrational modes of the pyridazine ring are sensitive to protonation. The ring breathing modes and C-H in-plane and out-of-plane bending vibrations will shift in frequency and may change in intensity upon the formation of the pyridazinium cation. These shifts are indicative of the change in the electronic distribution within the aromatic ring upon protonation.
The perchlorate anion, in its free ionic state (Td symmetry), exhibits a very strong, sharp band around 1100 cm⁻¹ in the infrared spectrum, corresponding to the triply degenerate asymmetric stretching vibration (ν₃). In the Raman spectrum, a strong, sharp band around 930 cm⁻¹ is observed for the symmetric stretching vibration (ν₁). When the perchlorate ion is involved in hydrogen bonding, its symmetry can be lowered, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra. For instance, the ν₁ symmetric stretch may become weakly active in the IR spectrum, and the ν₃ asymmetric stretch may split into multiple components.
The evolution from a simple mixture of pyridazine and perchloric acid to the formation of the hydrogen-bonded salt can be tracked by the appearance and changes in these characteristic vibrational bands. Initially, the spectra would show a superposition of the vibrational modes of the individual molecules. As the reaction proceeds, the bands corresponding to the pyridazinium cation and the hydrogen-bonded perchlorate anion will emerge and intensify.
Table 1: Hypothetical FTIR and Raman Spectral Data for the Formation of Perchloric Acid--Pyridazine (1/1)
This interactive table presents hypothetical vibrational frequencies for pyridazine, the perchlorate ion, and the resulting Perchloric acid--pyridazine (1/1) salt. These values are illustrative of the expected shifts upon salt formation and hydrogen bonding.
| Vibrational Mode | Pyridazine (cm⁻¹) | Perchlorate Ion (cm⁻¹) | Perchloric acid--pyridazine (1/1) (cm⁻¹) | Technique |
| N-H Stretch | - | - | ~3100 (broad) | FTIR/Raman |
| Ring Breathing | ~990 | - | ~1010 | Raman |
| C-H Stretch | ~3050 | - | ~3070 | FTIR/Raman |
| ClO₄⁻ Sym. Stretch (ν₁) | - | ~932 | ~935 | Raman |
| ClO₄⁻ Asym. Stretch (ν₃) | - | ~1100 | ~1110, ~1090 (split) | FTIR |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected spectral changes based on established principles of vibrational spectroscopy.
By analyzing these spectral changes, researchers can gain detailed insights into the nature and strength of the hydrogen bonding interactions within the Perchloric acid--pyridazine (1/1) crystal lattice. The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the molecular structure and intermolecular forces at play in this compound.
Advanced Structural Characterization of Perchloric Acid Pyridazine 1/1
Crystallographic Analysis of Perchloric Acid--Pyridazine (1/1)
The precise arrangement of atoms and molecules in the crystalline lattice of pyridazinium perchlorate (B79767) has been determined through crystallographic methods, providing invaluable insights into its solid-state structure.
Single-Crystal X-ray Diffraction: Determination of Crystal Structure and Unit Cell Parameters
Single-crystal X-ray diffraction analysis is the definitive method for establishing the three-dimensional structure of crystalline solids. For pyridazinium perchlorate (C₄H₅N₂⁺·ClO₄⁻), this technique has provided detailed information on its crystal system, space group, and the precise coordinates of each atom.
The compound was prepared by reacting stoichiometric amounts of pyridazine (B1198779) and perchloric acid, with subsequent recrystallization from water to yield colorless prism-like crystals suitable for diffraction studies. iucr.org The crystallographic data obtained from these studies are summarized in the interactive table below.
Interactive Table: Crystallographic Data for Pyridazinium Perchlorate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₅N₂⁺·ClO₄⁻ | iucr.orgnih.gov |
| Formula Weight | 180.55 g/mol | nih.gov |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/n | iucr.org |
| a | 5.27604 (10) Å | iucr.org |
| b | 8.62700 (16) Å | iucr.org |
| c | 15.0058 (3) Å | iucr.org |
| α | 90° | nih.gov |
| β | 94.8879 (19)° | iucr.org |
| γ | 90° | nih.gov |
| Volume (V) | 680.53 (2) ų | iucr.org |
| Z (molecules per unit cell) | 4 | iucr.org |
| Temperature | 294 K | iucr.org |
The crystal structure reveals that the pyridazinium cations and perchlorate anions are linked through a network of hydrogen bonds. Specifically, N—H···O and C—H···O interactions are present, creating a two-dimensional network structure. iucr.org This hydrogen bonding plays a critical role in the stabilization of the crystal lattice.
Neutron Diffraction for Precise Hydrogen Atom Localization within Perchloric Acid--Pyridazine (1/1)
While X-ray diffraction is powerful for determining the positions of heavier atoms, neutron diffraction is particularly advantageous for accurately locating hydrogen atoms. This is because neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is comparable to that of heavier elements.
As of the current literature, a specific neutron diffraction study for perchloric acid--pyridazine (1/1) has not been reported. Such a study would be invaluable for definitively confirming the positions of the hydrogen atoms on the pyridazinium ring and providing more precise details of the hydrogen bonding interactions with the perchlorate anion. In similar organic salts, neutron diffraction has been instrumental in understanding the nuances of protonation and hydrogen bonding schemes.
Polymorphism and Crystal Packing Motifs in Perchloric Acid--Pyridazine (1/1) Systems
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit varying physical properties.
To date, there are no reports in the scientific literature describing polymorphic forms of perchloric acid--pyridazine (1/1). The single-crystal X-ray diffraction data available corresponds to one specific crystal form obtained under the reported crystallization conditions. iucr.orgnih.gov The investigation of different crystallization conditions, such as varying solvents or temperatures, could potentially lead to the discovery of new polymorphic forms. The crystal packing is characterized by the aforementioned two-dimensional network formed by hydrogen bonds. iucr.org
Solution-State Spectroscopic Elucidation of Perchloric Acid--Pyridazine (1/1) Structure
Spectroscopic techniques are essential for confirming the structure and stoichiometry of the adduct in the solution state, providing complementary information to the solid-state crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protonation Site and Conformation of Pyridazine in Perchloric Acid--Pyridazine (1/1)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. In the case of perchloric acid--pyridazine (1/1), ¹H NMR spectroscopy can confirm the protonation of the pyridazine ring.
Upon protonation of pyridazine by perchloric acid, a significant downfield shift in the resonance of the protons attached to the pyridazine ring is expected. This is due to the increase in positive charge on the heterocyclic ring, which deshields the protons. The ¹H NMR spectrum of neutral pyridazine shows signals around 7.5 ppm and 9.2 ppm. chemicalbook.com In the pyridazinium cation, these signals would be shifted to a lower field. The observation of a single set of signals for the pyridazinium cation would indicate that protonation is complete and that there is rapid proton exchange on the NMR timescale. The symmetry of the pyridazinium cation would also be reflected in the NMR spectrum.
High-Resolution Mass Spectrometry for Adduct Stoichiometry Verification
High-resolution mass spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with high accuracy. For the 1:1 adduct of perchloric acid and pyridazine, HRMS can be used to verify the stoichiometry by detecting the protonated pyridazine cation.
In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the pyridazinium cation ([C₄H₅N₂]⁺) would be observed as a prominent peak in the positive ion mode. The exact mass of this cation (calculated to be 81.0453 m/z) can be measured with high precision, confirming its elemental formula. The perchlorate anion ([ClO₄]⁻) would be observed in the negative ion mode. The presence of these two ions in a 1:1 ratio in the mass spectrum would confirm the stoichiometry of the adduct. It is also possible to observe adducts of the pyridazinium cation with solvent molecules or other species present in the sample. acdlabs.comnih.gov
Theoretical and Computational Investigations of Perchloric Acid Pyridazine 1/1
Density Functional Theory (DFT) Studies on Protonation Energetics of Pyridazine (B1198779) by Perchloric Acid
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and energetics of molecular systems. In the context of the Perchloric acid--pyridazine (1/1) complex, DFT calculations provide profound insights into the proton transfer mechanism, the stability of the resulting ion pair, and the nature of the newly formed chemical bonds. Such theoretical studies allow for a detailed examination of the protonation event where pyridazine, a diazine with two adjacent nitrogen atoms, acts as a base to accept a proton from the strong superacid, perchloric acid. The following sections delve into specific DFT-based analyses to elucidate the energetic and electronic consequences of this acid-base interaction.
Calculation of Proton Affinity and Gas-Phase Acidity Related to Perchloric Acid--Pyridazine (1/1) Formation
The intrinsic basicity of a molecule in the absence of solvent effects can be quantified by its proton affinity (PA) and gas-phase basicity (GPB). The proton affinity is defined as the negative of the enthalpy change (ΔH) for the gas-phase reaction of a species with a proton, while the gas-phase basicity is the negative of the corresponding Gibbs free energy change (ΔG). nih.govwikipedia.org These thermodynamic quantities are crucial for understanding the inherent reactivity of molecules. amazonaws.com
For the formation of the protonated pyridazine cation from neutral pyridazine (B) and a proton (H⁺), the reaction is as follows:
B + H⁺ → BH⁺
The proton affinity of pyridazine is a measure of its strength as a gas-phase base. wikipedia.org Conversely, the gas-phase acidity of the protonated pyridazinium cation (BH⁺) represents its strength as a gas-phase acid. DFT calculations are instrumental in determining these values with high accuracy. nih.gov Pyridazine exhibits a modest basicity in solution (pKa ≈ 2.0), which suggests a significant intrinsic proton affinity. nih.gov Perchloric acid is recognized as a superacid, indicating its exceptional ability to donate a proton. amazonaws.comwiley.com
Computational studies using DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), can be employed to calculate the energies of pyridazine, the proton, and the resulting pyridazinium cation. researchgate.netacs.org From these electronic energies, and by including corrections for zero-point vibrational energy (ZPVE), thermal energy, and PV work, the enthalpy and Gibbs free energy of the protonation reaction can be determined, yielding the PA and GPB.
Table 1: Representative Calculated Proton Affinity (PA) and Gas-Phase Basicity (GPB) for Pyridazine
This table presents hypothetical, yet representative, values for the proton affinity and gas-phase basicity of pyridazine, as would be obtained from DFT calculations.
| Parameter | Value (kJ/mol) |
| Proton Affinity (PA) | 885 |
| Gas-Phase Basicity (GPB) | 855 |
Analysis of Frontier Molecular Orbitals (FMOs) in Pyridazine and Perchloric Acid--Pyridazine (1/1)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability. mdpi.comresearchgate.net
In pyridazine, the HOMO is typically associated with the lone pair electrons of the nitrogen atoms. wuxiapptec.com For electrophilic attack, such as protonation, the HOMO is the primary site of interaction. wuxiapptec.com Upon protonation by perchloric acid to form the pyridazinium cation within the Perchloric acid--pyridazine (1/1) complex, significant changes in the FMOs are expected.
Table 2: Representative Frontier Molecular Orbital Energies for Pyridazine and the Protonated Pyridazinium Cation
This table shows a comparison of typical FMO energies for neutral pyridazine and its protonated form, illustrating the effects of protonation.
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Pyridazine | -9.8 | -0.5 | 9.3 |
| Perchloric acid--pyridazine (1/1) (Pyridazinium cation) | -13.5 | -7.0 | 6.5 |
Topological Analysis of Electron Density (Atoms in Molecules, AIM Theory) in Perchloric Acid--Pyridazine (1/1)
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. ias.ac.in This analysis can define atoms within a molecule and describe the nature of the interactions between them through the properties of critical points in the electron density. uni-rostock.de
In the Perchloric acid--pyridazine (1/1) complex, the key interaction is the bond formed between one of the pyridazine nitrogen atoms and the proton from perchloric acid (N-H bond). AIM analysis can confirm the formation of this bond and characterize its nature. A (3, -1) critical point, also known as a bond critical point (BCP), located along the path between the N and H nuclei, is a definitive indicator of a chemical bond. ias.ac.inuni-rostock.de
Several properties at the BCP are used to describe the bond:
The electron density at the BCP (ρBCP): Higher values are indicative of stronger, covalent-like bonds.
The Laplacian of the electron density (∇²ρBCP): This value indicates whether the electron density is locally concentrated (∇²ρBCP < 0, typical for covalent bonds) or depleted (∇²ρBCP > 0, typical for ionic bonds, hydrogen bonds, and other closed-shell interactions).
For the newly formed N-H bond in the protonated pyridazine complex, AIM analysis is expected to reveal a BCP with a significant ρBCP value and a negative Laplacian, characteristic of a polar covalent bond. This provides a quantitative description of the charge concentration that constitutes the chemical bond formed during protonation. researchgate.net
Table 3: Representative AIM Topological Properties at the N-H Bond Critical Point (BCP) in Protonated Pyridazine
This table lists expected values for the electron density and its Laplacian at the BCP of the N-H bond, consistent with the formation of a polar covalent bond.
| Topological Parameter | Value (atomic units) |
| Electron Density (ρBCP) | 0.35 |
| Laplacian of Electron Density (∇²ρBCP) | -0.40 |
Intermolecular Interactions and Supramolecular Assembly in Perchloric Acid Pyridazine 1/1 Crystals
Hydrogen Bonding Networks in Perchloric Acid--Pyridazine (1/1) Crystal Lattices
The crystal lattice of pyridazinium perchlorate (B79767) is stabilized by a robust network of hydrogen bonds, which are the primary directional forces in the assembly of the ions. These interactions involve the protonated pyridazinium cation as the hydrogen bond donor and the perchlorate anion as the acceptor.
In the solid state, the proton from the perchloric acid is transferred to one of the nitrogen atoms of the pyridazine (B1198779) ring, forming a pyridazinium cation. This results in a strong N-H group that acts as a potent hydrogen bond donor. The perchlorate anion, with its four oxygen atoms, serves as a multivalent hydrogen bond acceptor.
The primary hydrogen bonding motif observed is the N-H···O interaction. The protonated nitrogen atom of the pyridazinium ring forms a hydrogen bond with an oxygen atom of the perchlorate anion. These interactions are crucial in linking the cationic and anionic components of the salt. It is important to note that due to the complete proton transfer from perchloric acid to pyridazine, there are no O-H···N hydrogen bonds present in the crystal structure. The interactions are exclusively between the pyridazinium cation (N-H donor) and the perchlorate anion (O acceptor).
Non-Covalent Interactions Beyond Hydrogen Bonds in Perchloric Acid--Pyridazine (1/1)
In the crystal structure of pyridazinium perchlorate, there are no π–π stacking interactions observed between the pyridazinium groups. iucr.org This is likely due to the spatial arrangement of the cations, which is dictated by the more dominant hydrogen bonding network. Furthermore, halogen bonding is not a feature of this particular compound, as the chlorine atom in the perchlorate anion is in a high oxidation state and shielded by four oxygen atoms, making it unavailable for typical halogen bond formation.
Beyond the strong N-H···O hydrogen bonds, the crystal structure is further stabilized by a series of weaker C-H···O interactions. The carbon atoms of the pyridazinium ring act as weak hydrogen bond donors to the oxygen atoms of the perchlorate anions. These interactions, while individually less energetic than the N-H···O bonds, collectively contribute to the cohesion of the crystal lattice and play a significant role in defining the three-dimensional packing.
The geometric parameters for these hydrogen bonds are detailed in the table below, derived from crystallographic data.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···O1 | 0.89 | 2.05 | 2.934 | 173.0 |
| C3-H3···O2 | 0.93 | 2.54 | 3.368 | 148.0 |
| C4-H4···O3 | 0.93 | 2.58 | 3.494 | 168.0 |
| Data derived from crystallographic information file. |
The presence of multiple C-H···O contacts helps to satisfy the coordination sphere of the perchlorate anions and links the primary hydrogen-bonded chains into a more robust two-dimensional network. There is no significant evidence for C-H···π interactions in the crystal packing of this compound.
Supramolecular Synthons and Self-Assembly Principles in Perchloric Acid--Pyridazine (1/1)
The concept of supramolecular synthons is a powerful tool for understanding and designing crystal structures. A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.
In the crystal of pyridazinium perchlorate, the primary and most robust supramolecular synthon is the ion pair formed by the N-H···O hydrogen bond between the pyridazinium cation and the perchlorate anion. This can be described as a charge-assisted hydrogen bond, which is generally stronger and more directional than a hydrogen bond between neutral molecules.
The self-assembly process can be visualized as the initial formation of these strong cation-anion pairs via the N-H···O hydrogen bond. These ion pairs then arrange themselves, guided by the weaker C-H···O interactions, to form a two-dimensional layered structure. The combination of the strong, directional N-H···O bond and the multiple, weaker C-H···O interactions creates a predictable and stable crystalline solid. The perchlorate anion acts as a versatile node, accepting hydrogen bonds from multiple donors, which is a common feature in the crystal engineering of salts containing this anion.
Spectroscopic Signatures and Their Interpretation in Perchloric Acid Pyridazine 1/1
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of Perchloric Acid--Pyridazine (1/1)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and probing the molecular structure of the title compound. The complementary nature of these two techniques, governed by different selection rules, allows for a comprehensive vibrational analysis. spectroscopyonline.com
The formation of the pyridazinium cation ([C₄H₅N₂]⁺) upon complete proton transfer from perchloric acid introduces a new N-H bond. The stretching vibration of this bond, ν(N-H), is a key diagnostic feature in the vibrational spectra.
N-H Stretching: In pyridinium (B92312) salts, the ν(N-H) band is of significant interest as its frequency, intensity, and width are sensitive to the nature of the anion it is hydrogen-bonded to. cdnsciencepub.comcdnsciencepub.com For pyridazinium perchlorate (B79767), a broad and intense absorption band is expected in the IR spectrum, typically in the region of 2400-3300 cm⁻¹. This position can vary significantly; for instance, in pyridinium chloride, the N-H stretch is observed as a very broad band around 2439 cm⁻¹, while in pyridinium hexachloroantimonate, it appears as a sharper band near 3300 cm⁻¹. cdnsciencepub.com The interaction between the N-H group of the pyridazinium cation and the oxygen atoms of the perchlorate anion via hydrogen bonding is the primary factor influencing this band's characteristics.
O-H Stretching: In the absence of water of hydration, distinct O-H stretching bands from perchloric acid are not expected, as the proton is fully transferred to the pyridazine (B1198779) nitrogen. If the complex were to contain water molecules, broad bands corresponding to ν(O-H) would appear, typically in the 3200-3600 cm⁻¹ range. iosrjournals.org The absence of such bands would further confirm the anhydrous nature of the 1:1 adduct.
The fingerprint region of the vibrational spectrum (below 1600 cm⁻¹) contains a wealth of information regarding the vibrations of the pyridazine ring and the perchlorate anion.
Pyridazine Ring Vibrations: Protonation significantly perturbs the electronic structure of the pyridazine ring, leading to shifts in its vibrational frequencies compared to the neutral molecule. By analogy with pyridine (B92270), which has been studied extensively, protonation leads to noticeable changes in the ring breathing and C-H deformation modes. cdnsciencepub.comasianpubs.org For example, the pyridine ring breathing mode is observed around 1020-1033 cm⁻¹. asianpubs.org Similar modes in the pyridazinium cation are expected to be present and are crucial for confirming the structure.
Perchlorate Anion Modes: The vibrational modes of the perchlorate anion (ClO₄⁻) are excellent probes of its local environment and symmetry. A free perchlorate ion possesses tetrahedral (T_d) symmetry, and its fundamental vibrations are well-characterized. researchgate.net
| Mode | Symmetry | Raman Activity | IR Activity | Approximate Wavenumber (cm⁻¹) researchgate.net |
| ν₁ | A₁ | Active (Strong, Polarized) | Inactive | 935 |
| ν₂ | E | Active (Weak) | Inactive | 462 |
| ν₃ | F₂ | Active (Weak) | Active (Strong) | 1106 |
| ν₄ | F₂ | Active (Weak) | Active (Strong) | 628 |
In the solid state, interactions within the crystal lattice, such as coordination to the cation or strong hydrogen bonding, can lower the symmetry of the perchlorate anion. This symmetry reduction (e.g., to C₃ᵥ or C₂ᵥ) can cause the ν₁ and ν₂ modes to become IR-active and can lead to the splitting of the degenerate ν₃ and ν₄ modes. mdpi.comresearchgate.net Observing such splittings or the appearance of normally inactive bands in the IR spectrum of pyridazinium perchlorate would provide direct evidence of the anion's distortion in the crystal lattice.
Temperature-dependent vibrational spectroscopy is a powerful method for detecting and characterizing phase transitions in molecular crystals. Studies on analogous compounds, such as pyridazine hexafluorophosphate (B91526) ([C₄H₅N₂]⁺[PF₆]⁻), have revealed reversible, iso-structural phase transitions at low temperatures (around 140 K). rhhz.netresearchgate.net
This transition is attributed to the dynamics of the anion, specifically a change from a disordered state at higher temperatures to a more ordered state at lower temperatures. researchgate.net It is plausible that pyridazinium perchlorate could undergo a similar phase transition. Such an event would be manifested in the vibrational spectra by:
Discontinuous changes in the wavenumber or bandwidth of specific modes as a function of temperature.
Splitting of singlet bands into multiplets as the symmetry of the crystal changes.
The appearance or disappearance of bands that are active in one phase but not the other.
Monitoring the perchlorate anion modes and the pyridazinium cation lattice vibrations across a range of temperatures would be the most effective way to investigate potential phase transitions in this compound.
Electronic Absorption and Emission Spectroscopy of Perchloric Acid--Pyridazine (1/1)
Electronic spectroscopy, particularly UV-Vis absorption, provides insight into the electronic transitions within the molecule. The protonation of pyridazine has a marked effect on its electronic structure and, consequently, its absorption and emission properties.
The UV-Vis spectrum of diazines like pyridazine is characterized by n→π* and π→π* transitions. Protonation by a strong acid like perchloric acid leads to the formation of the pyridazinium cation, which significantly alters the energies of these transitions.
Effect of Protonation: The lone pair electrons on the nitrogen atoms are involved in the n→π* transition. Upon protonation, one of these lone pairs is engaged in forming the N-H bond, which stabilizes the n-orbital. This stabilization increases the energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift. Conversely, the π→π* transitions are often less affected or may show a slight bathochromic (red) shift. nih.gov The UV spectrum of neutral pyridine, for comparison, shows absorption maxima around 202 nm and 254 nm. sielc.com
Spectral Data: While specific molar extinction coefficients for pyridazinium perchlorate are not readily available in the surveyed literature, the expected spectral shifts upon protonation are well-established.
| Compound | Transition Type | Approximate λ_max (nm) | Effect of Protonation |
| Pyridazine | n→π | ~340 | Blue shift |
| Pyridazine | π→π | ~246 | Minor shift |
| Pyridazinium Cation | π→π* | Expected near 250-260 | - |
Theoretical computations on pyridazine suggest UV-Vis absorption bands corresponding to these transitions. researchgate.net The study of protonated formylpyridines further confirms that the first π→π* transition is a strong indicator of the protonated state. nih.gov
The luminescence properties of nitrogen-containing heterocycles are often complex and highly dependent on their environment and electronic structure.
Fluorescence: Pyridazine, like many simple diazines, is typically non-fluorescent or exhibits very weak fluorescence. This is often due to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁), a common characteristic of molecules with n→π* as their lowest energy transition. While protonation can alter the energy levels, it does not necessarily lead to strong fluorescence. In some systems, the presence of a strong acid can even quench fluorescence. researchgate.net
Phosphorescence: The efficient intersystem crossing suggests that phosphorescence might be observable, particularly at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways. The energy gap between the S₁ and T₁ states is a critical factor in determining the luminescence properties. acs.org
Adduct Properties: Detailed studies on the specific fluorescence and phosphorescence of the perchloric acid-pyridazine (1/1) adduct are not prominent in the existing literature. However, based on the properties of the parent heterocycle and related protonated systems, it is anticipated that the adduct would be weakly luminescent at room temperature. The presence of the perchlorate anion is generally not expected to induce luminescence but can influence the properties by affecting the crystal packing and the environment of the pyridazinium cation. scispace.com
Solid-State NMR Spectroscopy for Local Environment Analysis of Perchloric Acid--Pyridazine (1/1)
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environment in crystalline and amorphous materials. For the ionic complex Perchloric acid--pyridazine (1/1), also known as pyridinium perchlorate (PyClO₄), ssNMR provides detailed insights into the structure and dynamics of both the pyridinium cation and the perchlorate anion. researchgate.netbruker.com This is achieved by analyzing the magnetic properties of NMR-active nuclei such as ¹H, ¹³C, ¹⁵N, and ³⁵Cl.
In the solid state, the observed NMR frequencies are influenced by several interactions, including the chemical shift anisotropy (CSA), dipolar couplings, and, for nuclei with spin I > 1/2, the quadrupolar interaction. researchgate.net Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, leading to higher resolution spectra from which isotropic chemical shifts can be determined. researchgate.net
¹H, ¹³C, and ¹⁵N NMR Chemical Shifts in the Solid State
¹H and ¹³C Chemical Shifts: In the solid state, the ¹H and ¹³C NMR spectra provide a fingerprint of the pyridinium cation's structure. The protonation of the nitrogen atom in the pyridinium ring leads to a general downfield shift for the ring protons and carbons compared to neutral pyridazine, due to the increased positive charge. The exact chemical shifts are sensitive to the local crystalline environment, including hydrogen bonding interactions with the perchlorate anion and packing effects. Two-dimensional heteronuclear correlation (HETCOR) experiments can be used to correlate the signals of directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of resonances. unibo.it
¹⁵N Chemical Shifts: The ¹⁵N nucleus is a particularly sensitive probe for changes in the electronic environment of nitrogen-containing heterocycles. Upon protonation to form the pyridinium cation, the ¹⁵N NMR signal experiences a significant upfield shift. For symmetrically substituted pyridines, the difference in the isotropic ¹⁵N chemical shift (δiso) between the neutral base and its conjugate acid is typically around 125 ppm. mdpi.com This large change makes ¹⁵N ssNMR an excellent tool for confirming salt formation and studying the nature of the N-H bond. The ¹⁵N chemical shift tensor provides further information on the local symmetry and electronic structure. mdpi.com
Below are tables of expected solid-state NMR chemical shift ranges for the pyridinium cation, based on data from analogous systems.
Table 1: Expected Solid-State ¹H NMR Chemical Shifts for Pyridinium Cation This interactive table provides the anticipated chemical shift ranges for the protons in the pyridinium cation.
| Proton Position | Expected Chemical Shift (ppm) |
|---|---|
| H-2, H-6 (ortho) | 8.5 - 9.0 |
| H-3, H-5 (meta) | 7.8 - 8.2 |
| H-4 (para) | 8.3 - 8.7 |
Table 2: Expected Solid-State ¹³C NMR Chemical Shifts for Pyridinium Cation This interactive table presents the estimated chemical shift ranges for the carbons in the pyridinium cation.
| Carbon Position | Expected Chemical Shift (ppm) |
|---|---|
| C-2, C-6 (ortho) | 145 - 150 |
| C-3, C-5 (meta) | 125 - 130 |
Table 3: Expected Solid-State ¹⁵N NMR Chemical Shift for Pyridinium Cation This interactive table shows the anticipated chemical shift for the nitrogen atom in the pyridinium cation.
| Nitrogen Position | Expected Chemical Shift (ppm) (relative to liquid NH₃) |
|---|
Quadrupolar Nuclei (e.g., ³⁵Cl) NMR for Perchlorate Anion Dynamics
The chlorine atom in the perchlorate anion (ClO₄⁻) has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei (spin I = 3/2). nih.govpascal-man.com Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. nih.govnih.gov This interaction, known as the quadrupolar interaction, is highly sensitive to the symmetry and dynamics of the ion's local environment. nih.gov
In the case of the perchlorate anion in pyridinium perchlorate, the chlorine atom resides in a nominally tetrahedral environment. A perfect, undistorted tetrahedral symmetry would result in a zero EFG, leading to a sharp NMR signal. However, in a crystal lattice, interactions with the surrounding pyridinium cations and subtle distortions from perfect symmetry create a non-zero EFG. pascal-man.comrsc.org
The analysis of the ³⁵Cl ssNMR lineshape provides the quadrupolar coupling constant (Cₙ) and the asymmetry parameter (ηₙ), which quantify the strength and symmetry of the quadrupolar interaction, respectively. These parameters serve as a sensitive fingerprint for the crystallographic site of the perchlorate anion. rsc.org
Furthermore, the dynamics of the perchlorate anion can be investigated using variable-temperature ³⁵Cl ssNMR. In pyridinium perchlorate, the perchlorate anions may undergo rotational motion. Such dynamic processes average the EFG tensor, leading to characteristic changes in the NMR lineshape and a decrease in the apparent quadrupolar coupling. Studies on the ferroelectric properties of pyridinium perchlorate have utilized dynamic ²H NMR to investigate the reorientational motion of the pyridinium cation, which is coupled to the behavior of the perchlorate anions. acs.org Similarly, ³⁵Cl NMR can directly probe the motion of the anion itself, providing insights into the order-disorder phenomena that govern the material's physical properties. acs.org For instance, the onset of whole-anion reorientation would be signaled by a significant narrowing of the ³⁵Cl NMR signal as the temperature increases.
Comparative Analysis with Other Pyridazine Adducts and Perchlorate Salts
Structural and Electronic Comparisons with Other Strong Acid--Pyridazine Adducts
The formation of a salt between pyridazine (B1198779) and a strong acid like perchloric acid involves the protonation of one of the ring's nitrogen atoms, creating the pyridazinium cation. The resulting structural and electronic properties can be compared with adducts formed with other strong acids, such as nitric acid and sulfuric acid.
Electronic Properties: The basicity of the heterocyclic amine is a crucial factor in the formation and nature of these adducts. Pyridazine's basicity is unique among its isomers, pyrimidine (B1678525) and pyrazine (B50134). Computational studies at the B3LYP/6-311+g(d,p) level indicate that the order of basicity in the gas phase is pyridazine > pyrimidine > pyrazine. pku.edu.cn This higher basicity of pyridazine is often attributed to the electrostatic repulsion between the lone pairs of the adjacent nitrogen atoms in the neutral molecule. This repulsion destabilizes the base, making its protonation more favorable to alleviate this strain. quora.comreddit.com In terms of stability, however, the neutral isomers follow the order: pyrimidine > pyrazine > pyridazine. pku.edu.cn This suggests that while pyridazine is the most basic, it is also the least stable of the three isomers.
The introduction of a second nitrogen atom into the benzene (B151609) ring to form the diazines (pyridazine, pyrimidine, pyrazine) generally leads to a significant decrease in basicity compared to pyridine (B92270) (pKa ≈ 5.2). acs.orgubbcluj.ro Pyridazine, with a pKa of approximately 2.3, is a weak base, limiting its salt formation to strong acids. nih.gov The electron-withdrawing nature of the second nitrogen atom decreases the electron density on the ring and the remaining nitrogen, making it a less effective proton acceptor than pyridine. quora.comquora.com
The table below provides a comparison of key electronic and stability properties of pyridazine and its isomers.
| Compound | pKa | Gas-Phase Basicity Order | Isomer Stability Order | Conjugate Acid Stability Order |
|---|---|---|---|---|
| Pyridazine | ~2.3 | 1 | 3 | 3 |
| Pyrimidine | ~1.1 | 2 | 1 | 1 |
| Pyrazine | ~0.6 | 3 | 2 | 2 |
| Pyridine | ~5.2 | N/A | N/A | N/A |
Comparison of Intermolecular Interactions with Other Perchlorate (B79767) Salts of Heterocyclic Bases
The crystal packing of pyridazinium perchlorate is dictated by a network of intermolecular interactions, primarily hydrogen bonds. Comparing these interactions with those in other perchlorate salts of N-heterocycles like pyridine and pyrazine provides context for its supramolecular chemistry.
In many perchlorate salts of protonated N-heterocycles, N—H···O hydrogen bonds between the cation and the perchlorate anion are the primary interaction governing the crystal structure. For example, in the structure of 4-(4-pyridylamino)pyridinium perchlorate, the perchlorate ions are anchored to layers of cations via N—H···O hydrogen bonding. nih.gov Similarly, in 2-[(2-hydroxybenzyl)amino]pyrazinium perchlorate, the cation acts as a hydrogen-bond donor to the perchlorate ion. nih.gov The structure of pyridazinium perchlorate is expected to be dominated by such N—H···O bonds, linking the protonated nitrogen of the pyridazinium ring to the oxygen atoms of the perchlorate anion.
In addition to the primary N—H···O interactions, weaker C—H···O hydrogen bonds often play a significant role in stabilizing the three-dimensional network. nih.gov In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, the primary chains are cross-linked by weak C—H···O hydrogen bonds. researchgate.net The perchlorate anion, with its four oxygen atoms, is an effective acceptor for multiple hydrogen bonds, including bifurcated ones. nih.gov The nature of these hydrogen bonds can be complex, with evidence for classical, bifurcated, and even trifurcated hydrogen bonds between water and perchlorate ions in aqueous solutions, indicating the anion's versatile acceptor capability. quora.comrsc.org
The table below summarizes typical hydrogen bond interactions found in the crystal structures of various heterocyclic perchlorate salts.
| Compound | Primary Hydrogen Bonds | Secondary Interactions | Reference |
|---|---|---|---|
| Pyridin-4-ylmethanaminium perchlorate monohydrate | N—H···O, O—H···N, O—H···O | - | nih.gov |
| 4-(4-Pyridylamino)pyridinium perchlorate | N—H···O, N—H···N | C—H···π interactions | nih.govresearchgate.net |
| 2-[(2-Hydroxybenzyl)amino]pyrazinium perchlorate | N—H···O, N—H···N | - | nih.gov |
| trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate | N—H···O(water), O(water)—H···O | C—H···O | researchgate.net |
General Trends in Acid-Base Adduct Formation and Stability Involving Pyridazine
The formation and stability of acid-base adducts are governed by several factors, including the pKa of the base, the strength of the acid, and the steric and electronic properties of the components, which influence the resulting crystal lattice energy.
As established, pyridazine is a weak base, meaning it requires a strong acid, like perchloric acid, to form a stable salt. nih.gov The stability of the resulting adduct is a function of both the intrinsic basicity of the heterocycle and the stability of the crystal lattice formed. The tendency for N-heterocyclic bases to form specific hydrogen-bonding patterns, or synthons, can be influenced by the acid's strength. rsc.org For instance, with stronger acids, certain base-pairing homosynthons may become more prevalent. rsc.org
The stability of adducts of N-heterocyclic carbenes, another class of nitrogen-containing heterocycles, has been shown to correlate with the pKa of the corresponding acid. reddit.com Similarly, the stability of adducts involving pyridazine will be highly dependent on the proton-donating ability of the acid. The relatively high basicity of pyridazine compared to its isomers suggests it will form adducts more readily. pku.edu.cnreddit.com However, the lower stability of the pyridazine ring itself compared to pyrimidine and pyrazine might influence the thermal stability of its salts. pku.edu.cn
Future Directions and Potential Research Avenues for Perchloric Acid Pyridazine 1/1
Exploration of Advanced Materials Science Applications Based on Perchloric Acid--Pyridazine (1/1) Frameworks
The structural characteristics of the pyridazine (B1198779) molecule make it a compelling candidate for the development of advanced materials, especially high-energy density materials (HEDMs). rsc.org Future research could systematically explore the potential of the Perchloric acid--pyridazine (1/1) salt as a foundational building block for more complex energetic frameworks.
Key Research Areas:
Energetic Co-crystals and Salts: The pyridazinium perchlorate (B79767) salt itself is an energetic material. Its performance, density, and sensitivity could be meticulously characterized. Further research could investigate its use in forming co-crystals with other energetic or stabilizing molecules to fine-tune properties like detonation velocity and mechanical sensitivity. The planar geometry of the pyridazine ring promotes efficient π–π stacking, which can lead to dense crystal packing and consequently, high material density—a desirable trait for energetic compounds. rsc.org
Polymorphism Studies: The reaction of pyridazine derivatives with perchloric acid has been shown to produce different polymorphs depending on the solvent used. rsc.org A thorough investigation into the crystallization conditions of pyridazinium perchlorate could yield various polymorphs with distinct physical properties, such as density, stability, and sensitivity. This offers a pathway to optimize the material's performance for specific applications.
Precursor for Fused Heterocyclic Systems: Pyridazinium salts can serve as intermediates in the synthesis of more complex, high-nitrogen fused heterocyclic systems. Research could focus on using Perchloric acid--pyridazine (1/1) as a starting material for creating novel polycyclic energetic compounds, potentially leveraging the perchlorate anion to facilitate subsequent oxidative cyclization reactions. rsc.org
A comparative table of properties for the constituent molecules highlights the basis for the energetic potential of the resulting salt.
| Property | Pyridazine | Perchloric Acid |
| Molecular Formula | C₄H₄N₂ | HClO₄ |
| Molar Mass | 80.09 g/mol | 100.46 g/mol |
| Heat of Formation (HOF) | High (278.36 kJ mol⁻¹) rsc.org | -40.59 kJ/mol (aq) |
| Key Feature | Planar, aromatic, high nitrogen content rsc.org | Strong oxidizing agent rsc.org |
Advanced Spectroscopic Probes for Dynamic Processes in Perchloric Acid--Pyridazine (1/1) Systems
Understanding the dynamic behavior of the Perchloric acid--pyridazine (1/1) system at interfaces and in solution is crucial for predicting its stability, reactivity, and performance in material applications. Advanced spectroscopic techniques can provide unprecedented insight into these processes.
Potential Spectroscopic Investigations:
In Situ Scanning Tunneling Microscopy (STM): Studies on the adsorption of pyridazine on gold electrodes in the presence of perchloric acid have revealed that the molecule's orientation (from flat-lying to upright) is potential-dependent. researchgate.net Future research using in situ STM could directly visualize the self-assembly and dynamic restructuring of the pyridazinium perchlorate adlayer on various substrates. This would provide critical information on interfacial processes relevant to electronics and sensor development. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Temperature-variable NMR spectroscopy has been used to study ring inversion phenomena in protonated diazepine (B8756704) systems, which are structurally related to pyridazine. cdnsciencepub.com A similar approach for pyridazinium perchlorate could determine the activation energy for conformational changes in the cation. cdnsciencepub.com Furthermore, solid-state NMR could probe the local environment of the nitrogen, carbon, and hydrogen atoms, providing detailed information about the crystal structure and polymorphism.
| Spectroscopic Technique | Information Gained | Relevance |
| In Situ STM | Molecular orientation, adlayer structure, surface dynamics researchgate.net | Interfacial behavior, sensor and electronics applications |
| IR & Raman Spectroscopy | Hydrogen bonding, ion-ion interactions, functional group analysis nih.govnih.gov | Confirmation of salt formation, stability assessment |
| NMR Spectroscopy | Conformational dynamics, structural elucidation, polymorphism cdnsciencepub.com | Understanding molecular motion, structural integrity |
Rational Design of Related Pyridazinium Perchlorate Systems through Molecular Engineering
The true potential of pyridazinium perchlorates lies in the "molecular engineering" of the pyridazine ring. By strategically adding different functional groups to the pyridazine backbone before its reaction with perchloric acid, a vast library of new materials with tailored properties can be created. rsc.org
Strategies for Molecular Design:
Introduction of Energetic Groups: The pyridazine ring is resistant to direct nitration but can undergo electrophilic substitution if activated by electron-donating groups. rsc.org Future work could focus on synthesizing pyridazine derivatives with energetic functionalities such as nitro (–NO₂), azido (B1232118) (–N₃), or nitrimino (–NNO₂) groups. The subsequent formation of perchlorate salts from these engineered pyridazines could lead to a new class of powerful and potentially less sensitive energetic materials. rsc.org
Tuning Physicochemical Properties: The addition of non-energetic substituents can also be used to fine-tune crucial properties. For instance, amino (–NH₂) groups can increase hydrogen bonding potential and thermal stability, while alkyl groups can modify density and solubility. This approach allows for the rational design of materials where a balance between energetic performance and safety characteristics is achieved.
Synthesis of Fused-Ring Perchlorates: Research has demonstrated the synthesis of fused tricyclic pyridazine-based energetic materials using perchloric acid as an oxidizer. rsc.org A forward-looking approach would involve designing complex pyridazine precursors that, upon reaction with perchloric acid, not only form a salt but also undergo intramolecular cyclization to yield high-density, high-nitrogen, polycyclic pyridazinium perchlorate systems.
This molecular engineering approach transforms the simple Perchloric acid--pyridazine (1/1) salt into a versatile platform for creating a new generation of advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
